[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE
Overview
Description
2-[4-(Difluoromethoxy)-3-ethoxybenzoyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a difluoromethoxy group and an ethoxybenzoyl group attached to a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
O-Alkylation: The initial step involves the O-alkylation of 4-difluoromethoxy-3-hydroxybenzaldehyde with an appropriate alkylating agent.
Oxidation: The resulting intermediate is then subjected to oxidation to form the corresponding carboxylic acid.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity while minimizing costs and environmental impact. The use of efficient catalysts and reaction conditions, such as sodium hydroxide for the N-acylation step, is crucial for achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Difluoromethoxy)-3-ethoxybenzoyl]-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[4-(Difluoromethoxy)-3-ethoxybenzoyl]-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a lead compound for developing new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of [4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE involves its interaction with specific molecular targets and pathways. The difluoromethoxy and ethoxybenzoyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Roflumilast: A PDE-4 inhibitor with a similar difluoromethoxy group.
Piclamilast: Another PDE-4 inhibitor with structural similarities.
Difamilast: A compound with a related structure used in dermatological applications.
Uniqueness
2-[4-(Difluoromethoxy)-3-ethoxybenzoyl]-1,2,3,4-tetrahydroisoquinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
[4-(difluoromethoxy)-3-ethoxyphenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO3/c1-2-24-17-11-14(7-8-16(17)25-19(20)21)18(23)22-10-9-13-5-3-4-6-15(13)12-22/h3-8,11,19H,2,9-10,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHYPXSLDKKIBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)N2CCC3=CC=CC=C3C2)OC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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